molecular formula C7H4NO4- B253500 2-Nitrobenzoate

2-Nitrobenzoate

Cat. No.: B253500
M. Wt: 166.11 g/mol
InChI Key: SLAMLWHELXOEJZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitrobenzoate is a nitrobenzoate. It derives from a benzoate. It is a conjugate base of a 2-nitrobenzoic acid.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis:
2-Nitrobenzoate serves as a crucial reagent in organic synthesis. It is commonly utilized in the preparation of dyes and pharmaceuticals. The compound's reactivity allows for the formation of complex organic molecules through various synthetic pathways. For instance, methyl this compound is frequently used as an intermediate in synthesizing anti-inflammatory and analgesic drugs .

Table 1: Synthetic Applications of this compound

Application AreaDescription
Pharmaceutical DevelopmentIntermediate for drug synthesis
Dyes ProductionUsed in the production of synthetic dyes
AgrochemicalsKey component in pesticide formulation
Material ScienceBuilding block for specialty polymers and resins

Biological Applications

Microbial Metabolism:
Research indicates that certain bacteria, such as Pseudomonas fluorescens, can metabolize this compound effectively. These microorganisms convert this compound into useful metabolites like salicylate and catechol, which are important in various biological processes . This metabolic pathway is significant for bioremediation efforts, where such bacteria can be employed to degrade nitroaromatic pollutants in contaminated environments.

Case Study:
A study demonstrated that Arthrobacter sp. could degrade over 90% of this compound within 10-12 days in microcosm experiments, illustrating its potential for environmental cleanup applications .

Medical Applications

Pharmacological Research:
this compound derivatives have been studied for their cytotoxic properties against cancer cell lines. The moderate cytotoxicity observed suggests potential applications in cancer therapeutics. Moreover, the compound's ability to serve as a precursor for various medicinal compounds makes it valuable in drug formulation research.

Enzyme Inhibition Studies:
The compound has also been investigated for its role as an enzyme inhibitor, which can provide insights into new therapeutic strategies against diseases where enzyme activity is a factor.

Industrial Applications

Polymer Production:
In industry, this compound is utilized as an intermediate in the manufacture of polymers. Its chemical properties allow it to contribute to the production of durable materials used across various sectors .

Analytical Chemistry:
Methyl this compound is employed as a standard reference material in analytical chemistry. This usage aids in the quantification of similar compounds within complex mixtures, thus supporting quality control processes in chemical manufacturing .

Optoelectronic Applications

Recent studies have explored the potential of L-Histidinium this compound for optoelectronic applications. Research indicates that this compound exhibits significant nonlinear optical properties, making it a candidate for use in laser devices and other photonic applications .

Table 2: Properties of L-Histidinium this compound

PropertyValue
First Hyperpolarizability7.447×10307.447\times 10^{-30} esu
SHG EfficiencyTwo times higher than KDP
Molecular StructureStable under experimental conditions

Properties

Molecular Formula

C7H4NO4-

Molecular Weight

166.11 g/mol

IUPAC Name

2-nitrobenzoate

InChI

InChI=1S/C7H5NO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)/p-1

InChI Key

SLAMLWHELXOEJZ-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-]

Synonyms

2-nitrobenzoate
o-nitrobenzoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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